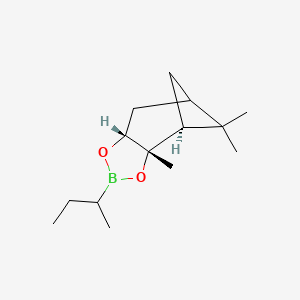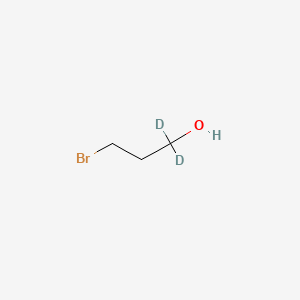![molecular formula C12H8N4 B13406979 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine CAS No. 7521-27-9](/img/structure/B13406979.png)
2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine is a heterocyclic compound that combines pyridine and pyrimidine rings. This compound is part of the pyridopyrimidine family, which is known for its significant biological activities and therapeutic potential . Pyridopyrimidines are of great interest due to their presence in various drugs and their potential in developing new therapies .
Preparation Methods
The synthesis of 2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine involves several synthetic routes. One common method includes the cyclization of N-cyclohexyl derivatives with cyanoacetamide . Another approach involves the acylation reaction of α-aminonicotinonitrile with aroyl chlorides, diethyl malonate, morpholine-4-carboxylate, acetic anhydride, or formic acid under solvent-free conditions . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions for large-scale production.
Chemical Reactions Analysis
2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Cyclization: Cyclocondensation and cycloaddition reactions are also observed, leading to the formation of fused pyrimidines.
Scientific Research Applications
2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new drugs and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine involves its interaction with various molecular targets and pathways. It inhibits dihydrofolate reductase (DHFR) with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to the cessation of RNA and DNA synthesis, ultimately causing the death of cancer cells . Additionally, it targets tyrosine kinase, extracellular regulated protein kinases, and other signaling pathways involved in cancer progression .
Comparison with Similar Compounds
2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine is unique due to its broad spectrum of biological activities and therapeutic potential. Similar compounds include:
Pyrido[3,4-d]pyrimidines: Known for their anticancer and antimicrobial properties.
Pyrido[4,3-d]pyrimidines: Studied for their potential in treating inflammatory diseases.
Pyrido[3,2-d]pyrimidines: Exhibiting significant antiviral and anticancer activities.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications, highlighting the uniqueness of 2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine.
Properties
CAS No. |
7521-27-9 |
|---|---|
Molecular Formula |
C12H8N4 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-pyridin-3-ylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H8N4/c1-3-9(7-13-5-1)12-15-8-10-4-2-6-14-11(10)16-12/h1-8H |
InChI Key |
MKJGBTYCQKYWMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C3C=CC=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13406911.png)


![Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate](/img/structure/B13406945.png)

![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)

![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)


![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)
